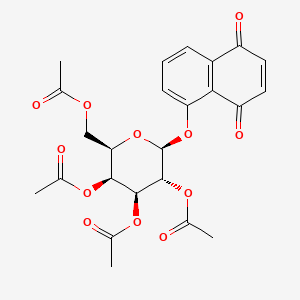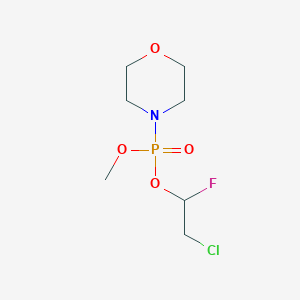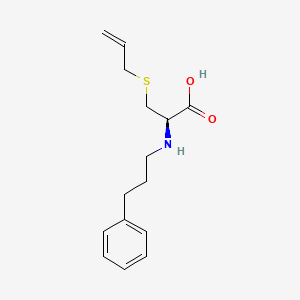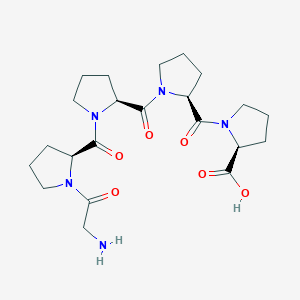![molecular formula C11H7Cl2N3O3 B14472817 2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide CAS No. 70791-94-5](/img/structure/B14472817.png)
2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyano group, a dichlorobenzoyl group, and an oxime functionality, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions include amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the dichlorobenzoyl group can participate in binding interactions with biological macromolecules. These interactions can modulate biochemical pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(4-ethoxyphenyl)acrylic acid
- 2-Cyano-3-(4-dimethylamino-phenyl)-acrylic acid
- 2-Cyano-3-(3-hydroxy-4-methoxy-phenyl)-acrylic acid .
Uniqueness
2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both cyano and dichlorobenzoyl groups allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
70791-94-5 |
|---|---|
Molecular Formula |
C11H7Cl2N3O3 |
Molecular Weight |
300.09 g/mol |
IUPAC Name |
[[1-cyano-2-(methylamino)-2-oxoethylidene]amino] 3,4-dichlorobenzoate |
InChI |
InChI=1S/C11H7Cl2N3O3/c1-15-10(17)9(5-14)16-19-11(18)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,17) |
InChI Key |
BGSFUYNMYVWJCK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=NOC(=O)C1=CC(=C(C=C1)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[2-(2-Chloroethoxy)ethoxy]hexane](/img/structure/B14472772.png)


![3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14472782.png)
![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)



